Cas no 87573-88-4 (2(1H)-Pyrimidinone,5-acetyl-)

2(1H)-Pyrimidinone,5-acetyl- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrimidinone,5-acetyl-
- 2(1H)-Pyrimidinone, 5-acetyl- (9CI)
- AKOS006356032
- 5-ACETYL-1H-PYRIMIDIN-2-ONE
- 1-(2-Hydroxypyrimidin-5-yl)ethanone
- F13147
- 87573-88-4
- MFCD29921801
- 1-(2-hydroxypyrimidin-5-yl)ethan-1-one
- 5-acetylpyrimidone
- SB56083
- SCHEMBL9768122
-
- MDL: MFCD29921801
- インチ: InChI=1S/C6H6N2O2/c1-4(9)5-2-7-6(10)8-3-5/h2-3H,1H3,(H,7,8,10)
- InChIKey: JVKOPTGVTQBZOX-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CNC(=O)N=C1
計算された属性
- 精确分子量: 138.042927438g/mol
- 同位素质量: 138.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.5Ų
- XLogP3: -0.8
2(1H)-Pyrimidinone,5-acetyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB512535-250 mg |
1-(2-Hydroxypyrimidin-5-yl)ethanone |
87573-88-4 | 250MG |
€378.50 | 2023-04-18 | ||
Crysdot LLC | CD11038159-1g |
1-(2-Hydroxypyrimidin-5-yl)ethanone |
87573-88-4 | 97% | 1g |
$474 | 2024-07-18 | |
1PlusChem | 1P01X8E4-100mg |
1-(2-Hydroxypyrimidin-5-yl)ethanone |
87573-88-4 | 95% | 100mg |
$258.00 | 2024-04-20 | |
abcr | AB512535-1 g |
1-(2-Hydroxypyrimidin-5-yl)ethanone |
87573-88-4 | 1g |
€866.30 | 2023-04-18 | ||
abcr | AB512535-250mg |
1-(2-Hydroxypyrimidin-5-yl)ethanone; . |
87573-88-4 | 250mg |
€672.30 | 2025-02-13 | ||
abcr | AB512535-1g |
1-(2-Hydroxypyrimidin-5-yl)ethanone; . |
87573-88-4 | 1g |
€1539.00 | 2025-02-13 | ||
Ambeed | A860708-1g |
1-(2-Hydroxypyrimidin-5-yl)ethanone |
87573-88-4 | 97% | 1g |
$474.0 | 2024-04-16 | |
1PlusChem | 1P01X8E4-250mg |
1-(2-Hydroxypyrimidin-5-yl)ethanone |
87573-88-4 | 95% | 250mg |
$476.00 | 2024-04-20 | |
1PlusChem | 1P01X8E4-1g |
1-(2-Hydroxypyrimidin-5-yl)ethanone |
87573-88-4 | 95% | 1g |
$1094.00 | 2024-04-20 | |
Chemenu | CM363265-1g |
1-(2-hydroxypyrimidin-5-yl)ethanone |
87573-88-4 | 95%+ | 1g |
$521 | 2023-02-01 |
2(1H)-Pyrimidinone,5-acetyl- 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
2(1H)-Pyrimidinone,5-acetyl-に関する追加情報
Recent Advances in the Study of 2(1H)-Pyrimidinone,5-acetyl- (CAS: 87573-88-4): A Comprehensive Research Brief
The compound 2(1H)-Pyrimidinone,5-acetyl- (CAS: 87573-88-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings regarding its synthesis, biological activity, and pharmacological relevance, providing a concise yet comprehensive overview for professionals in the field.
Recent studies have highlighted the role of 2(1H)-Pyrimidinone,5-acetyl- as a key intermediate in the synthesis of novel heterocyclic compounds with promising antimicrobial and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing inhibitors targeting bacterial DNA gyrase, showcasing its potential in addressing antibiotic resistance. The compound's unique structural features, including the acetyl group at the 5-position, contribute to its ability to interact with specific biological targets, making it a valuable candidate for further drug development.
In addition to its antimicrobial potential, 2(1H)-Pyrimidinone,5-acetyl- has been investigated for its role in modulating cellular signaling pathways. A recent preprint on bioRxiv revealed its inhibitory effects on certain kinases involved in inflammatory responses, suggesting its applicability in treating chronic inflammatory diseases. The study utilized molecular docking simulations and in vitro assays to validate these interactions, providing a robust foundation for future in vivo studies.
From a synthetic chemistry perspective, advancements in the efficient production of 2(1H)-Pyrimidinone,5-acetyl- have been reported. A 2024 paper in Organic Process Research & Development detailed a novel catalytic method that improves yield and reduces byproducts, addressing previous challenges in large-scale synthesis. This methodological innovation is expected to facilitate broader accessibility of the compound for both research and industrial applications.
Looking ahead, the versatility of 2(1H)-Pyrimidinone,5-acetyl- continues to inspire multidisciplinary research. Ongoing clinical trials are exploring its derivatives as potential therapeutics for neurodegenerative disorders, leveraging its ability to cross the blood-brain barrier. As the scientific community deepens its understanding of this compound's mechanisms of action, its impact on drug discovery pipelines is anticipated to grow significantly in the coming years.
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